1-(Phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile 1-(Phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile
Brand Name: Vulcanchem
CAS No.: 1227269-45-5
VCID: VC0109624
InChI: InChI=1S/C14H9N3O2S/c15-10-11-6-8-16-14-13(11)7-9-17(14)20(18,19)12-4-2-1-3-5-12/h1-9H
SMILES: C1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C(C=CN=C32)C#N
Molecular Formula: C14H9N3O2S
Molecular Weight: 283.305

1-(Phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile

CAS No.: 1227269-45-5

Cat. No.: VC0109624

Molecular Formula: C14H9N3O2S

Molecular Weight: 283.305

* For research use only. Not for human or veterinary use.

1-(Phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile - 1227269-45-5

Specification

CAS No. 1227269-45-5
Molecular Formula C14H9N3O2S
Molecular Weight 283.305
IUPAC Name 1-(benzenesulfonyl)pyrrolo[2,3-b]pyridine-4-carbonitrile
Standard InChI InChI=1S/C14H9N3O2S/c15-10-11-6-8-16-14-13(11)7-9-17(14)20(18,19)12-4-2-1-3-5-12/h1-9H
Standard InChI Key VRMPUNGIEUXWHM-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C(C=CN=C32)C#N

Introduction

1-(Phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile is a heterocyclic compound belonging to the pyrrolopyridine family. These compounds are known for their diverse chemical properties and significant applications in medicinal chemistry, particularly as scaffolds for drug discovery. The inclusion of a phenylsulfonyl group and a carbonitrile moiety enhances its chemical reactivity and biological potential.

Synthesis and Preparation

The synthesis of 1-(Phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile typically involves multi-step organic reactions. Common synthetic routes include:

  • Formation of Pyrrolo[2,3-b]pyridine Core:

    • Cyclization reactions involving pyridine derivatives and suitable precursors.

    • Reagents such as ammonia or amines are often used to form the fused ring system.

  • Introduction of the Phenylsulfonyl Group:

    • Sulfonation reactions using phenylsulfonyl chloride or similar reagents.

  • Addition of the Carbonitrile Group:

    • Nitrilation using cyanide sources like sodium cyanide or trimethylsilyl cyanide.

These steps require controlled reaction conditions to ensure regioselectivity and high yield.

Applications in Medicinal Chemistry

The compound's unique structure makes it a valuable candidate for pharmaceutical research:

  • Protein Kinase Inhibition: Pyrrolo[2,3-b]pyridines are known to inhibit protein kinases, enzymes involved in cell signaling pathways. This property is useful in cancer therapy and inflammatory disease treatments.

  • Antiviral Activity: The presence of electron-withdrawing groups (e.g., carbonitrile) enhances binding affinity to viral polymerases, making it a potential antiviral agent.

  • Drug Design Scaffold: The heterocyclic framework serves as a versatile scaffold for designing inhibitors targeting enzymes like kinases or proteases.

Related Compounds

Several derivatives of pyrrolo[2,3-b]pyridine have been synthesized and studied for their biological activities:

CompoundMolecular WeightKey Functional Groups
4-Methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine 272.32 g/molMethyl group at position 4
4-Methoxy-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine 288.32 g/molMethoxy group at position 4
4-Bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine 337.19 g/molBromine atom at position 4

These derivatives exhibit varying pharmacological activities depending on their substituents.

Biological Activity and Potential

Preliminary studies on related compounds suggest that the phenylsulfonyl group contributes to enhanced membrane permeability and target specificity:

  • Anti-inflammatory Properties: Modulation of protein kinase pathways.

  • Anticancer Potential: Inhibition of cell proliferation through kinase inhibition.

  • Antiviral Effects: Disruption of viral replication enzymes such as RNA-dependent RNA polymerase.

Further biological evaluations are required to confirm these activities for this specific compound.

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